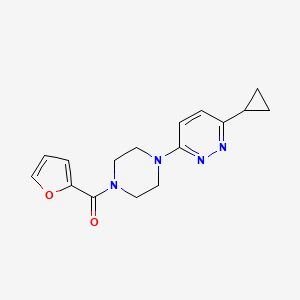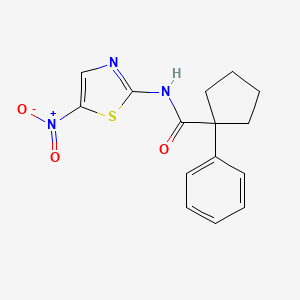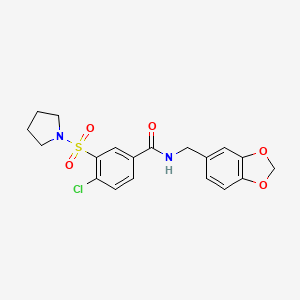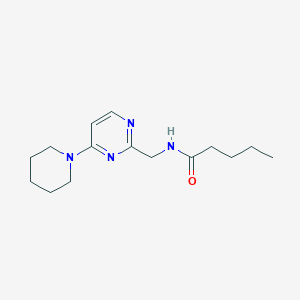
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many kinds of drugs and natural products . Pyrimidine derivatives have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .
Synthesis Analysis
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized . The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis
These compounds have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using 1H and 13C NMR .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
Research has identified N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide as a potential scaffold in the design of dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant for their role in the treatment of type 2 diabetes mellitus (T2DM). The inhibition of DPP IV enhances the levels of incretin hormones, which in turn facilitates insulin secretion. The quest for new DPP IV inhibitors is driven by the need to find molecules that offer selective inhibition without affecting the protease's interaction with other substrates or proteins (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Hybrid Catalysts in Heterocyclic Synthesis
Studies have also explored the use of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide in the context of hybrid catalysts for synthesizing heterocyclic compounds. Hybrid catalysts, including organocatalysts and metal catalysts, are employed for the development of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applicability and bioavailability. This underscores the compound's importance in facilitating the synthesis of medicinally relevant heterocycles (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Pyrimidine Analogs in Drug Development
Further research highlights the broad-spectrum pharmacological activities of pyrimidine analogs, with compounds bearing the pyrimidine heterocycle being prevalent in many medicinal drugs. This includes their use in anticancer, anti-HIV, antifungal, and antibacterial applications. The structural diversity and biological efficacy of pyrimidine analogs, including derivatives of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide, make them attractive scaffolds for drug discovery and development (N. JeelanBasha, N. Goudgaon, 2021).
Optical Sensors
Research on pyrimidine derivatives has also extended to the development of optical sensors, leveraging the structural properties of pyrimidine compounds for sensing applications. Pyrimidine derivatives, including those related to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which are crucial for sensing probes (Gitanjali Jindal, N. Kaur, 2021).
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to bind to ctDNA via intercalation .
Biochemical Pathways
Piperidine derivatives have been found to play significant roles in various biological pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJWLLOZSOGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

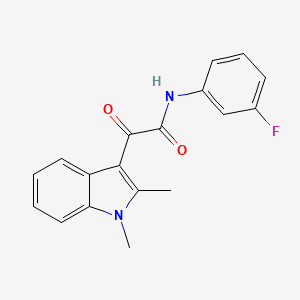

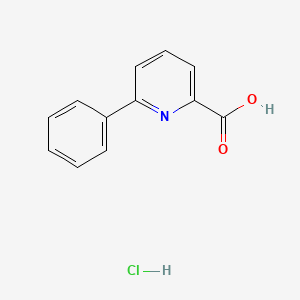
![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)
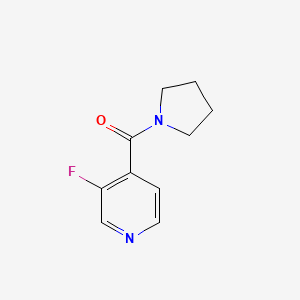

![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)

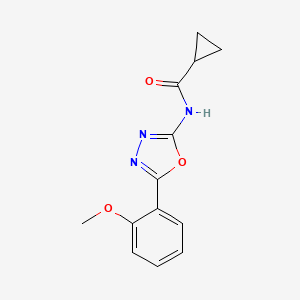

![[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate](/img/no-structure.png)
